

Physical properties of d5-labeled 3-MCPD dipalmitate.

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Compound of Interest

Compound Name: *rac* 1,2-Bis-palmitoyl-3-chloropropanediol-*d*5

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Technical Guide: d5-Labeled 3-MCPD Dipalmitate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of d5-labeled 3-monochloropropane-1,2-diol (3-MCPD) dipalmitate, its primary application as an internal standard in analytical chemistry, and detailed experimental protocols for its use.

Core Physical and Chemical Properties

While specific experimental data on physical properties such as melting and boiling points for d5-labeled 3-MCPD dipalmitate are not readily available in the public domain, likely due to its niche application as an analytical standard, its fundamental chemical identifiers have been established. This information is crucial for its accurate identification and use in quantitative analysis.

Property	Value	Source
Chemical Name	1,2-Dipalmitoyl-3-chloropropanediol-d5	Toronto Research Chemicals, Larodan
Synonyms	rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5, 3-MCPD-d5 dipalmitate	[1][2]
Molecular Formula	C ₃₅ H ₆₂ D ₅ ClO ₄	[2]
Molecular Weight	592.39 g/mol	[2]
CAS Number	1185057-55-9	[2]
Physical State	Solid	[2]
Purity	Typically >99%	[2]
Storage	Freezer	[2]

Note: The d5-labeling refers to the five deuterium atoms incorporated into the glycerol backbone of the molecule, which provides a distinct mass difference for mass spectrometry-based detection.

Application in Analytical Chemistry

The primary and most critical application of d5-labeled 3-MCPD esters is as an internal standard for the quantitative analysis of 3-MCPD esters in various food matrices, particularly in edible oils and fats.[3] 3-MCPD esters are process-induced contaminants that can form during the refining of oils at high temperatures.[4] Due to their potential health risks, regulatory bodies worldwide have set maximum permissible levels for these compounds in food products.

The use of a deuterated internal standard like d5-3-MCPD dipalmitate is essential for accurate quantification using isotope dilution mass spectrometry. This method corrects for analyte loss during sample preparation and for matrix effects during analysis, leading to highly accurate and precise results.[5]

The table below summarizes its application in various analytical methodologies.

Analytical Technique	Matrix	Purpose	Key Experimental Steps
Gas Chromatography-Mass Spectrometry (GC-MS)	Edible Oils, Fats, Infant Formula	Quantification of total 3-MCPD from its esters	Addition of d5-3-MCPD dipalmitate, alkaline or acidic transesterification, derivatization (e.g., with phenylboronic acid - PBA), GC-MS analysis.[3][5][6]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)	Edible Oils (e.g., Palm Oil)	High-sensitivity quantification of 3-MCPD and glycidyl esters	Similar to GC-MS but with MS/MS for increased selectivity and lower detection limits.[1][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)	Not explicitly detailed for d5-3-MCPD dipalmitate, but used for direct analysis of 3-MCPD esters.	Direct quantification of intact 3-MCPD esters.	The use of a deuterated ester internal standard is also crucial for accurate LC-MS analysis.

Experimental Protocols

The following is a representative experimental protocol for the determination of 3-MCPD esters in edible oil using an indirect GC-MS method with d5-labeled 3-MCPD dipalmitate as an internal standard. This protocol is a composite of methodologies described in the cited literature.[5][8]

Materials and Reagents

- d5-labeled 3-MCPD dipalmitate (internal standard)
- 3-MCPD dipalmitate (for calibration standards)

- Hexane (analytical grade)
- Methanol (analytical grade)
- Sodium methoxide solution
- Sodium chloride solution (saturated)
- Phenylboronic acid (PBA)
- Acetone
- Anhydrous sodium sulfate
- Edible oil sample

Sample Preparation and Hydrolysis

- Weigh approximately 100 mg of the oil sample into a screw-cap glass tube.
- Add a known amount of d5-labeled 3-MCPD dipalmitate internal standard solution in hexane.
- Add 2 mL of a sodium methoxide solution in methanol.
- Cap the tube tightly and vortex for 1 minute.
- Incubate the mixture in a water bath at 40°C for 30 minutes to achieve alkaline transesterification, which cleaves the fatty acids from the glycerol backbone, releasing 3-MCPD and its deuterated analogue.
- Stop the reaction by adding 3 mL of an acidic sodium chloride solution.
- Vortex for 30 seconds and centrifuge to separate the layers.

Extraction and Derivatization

- Transfer the upper hexane layer containing the fatty acid methyl esters to a separate tube for disposal.

- Extract the lower methanolic layer three times with 3 mL of hexane to remove residual fatty components.
- To the methanolic layer, add 1 mL of a phenylboronic acid solution in acetone.
- Incubate at 80°C for 20 minutes to form the phenylboronic ester of 3-MCPD and d5-3-MCPD. This derivatization step makes the analytes volatile for GC analysis.
- After cooling, add 3 mL of hexane and 2 mL of distilled water.
- Vortex and centrifuge.
- Collect the upper hexane layer containing the derivatized analytes and dry it over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 100 μ L under a gentle stream of nitrogen.

GC-MS Analysis

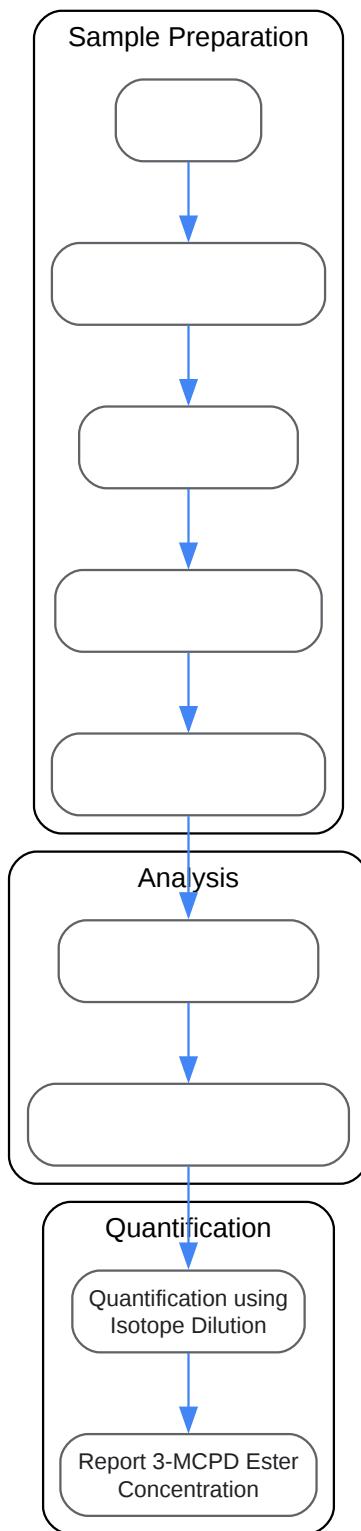
- Gas Chromatograph: Agilent 7890A or similar.
- Mass Spectrometer: Agilent 5975C or similar.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Injector: Splitless mode at 250°C.
- Oven Program: Start at 60°C (hold for 1 min), ramp to 190°C at 10°C/min, then to 280°C at 20°C/min (hold for 5 min).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MSD Conditions: Electron ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions for 3-MCPD-PBA derivative: m/z 147, 196.[\[8\]](#)
 - Ions for d5-3-MCPD-PBA derivative: m/z 150, 201.[\[8\]](#)

Mandatory Visualizations

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the indirect analysis of 3-MCPD esters in edible oils using d5-labeled 3-MCPD dipalmitate as an internal standard.

Workflow for Indirect Analysis of 3-MCPD Esters

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Caption: Indirect analysis workflow for 3-MCPD esters.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are representative and may require optimization for specific matrices and laboratory conditions. The absence of certain physical data, such as melting and boiling points, is due to its limited availability in public scientific literature.

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